molecular formula C12H7BrClN3O B8631168 8-Bromo-7-(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one CAS No. 917969-42-7

8-Bromo-7-(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one

Cat. No. B8631168
M. Wt: 324.56 g/mol
InChI Key: FGKAZWWIPJUROD-UHFFFAOYSA-N
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Patent
US07572808B2

Procedure details

Crude 3-bromo-4-(4-chlorophenyl)-2-hydrazinylpyridine (7 g, 23 mmol) was dissolved in dry THF (100 mL), and the resulting solution was cooled to 0° C. To this was added 1,1′carbonyldiimidazole (18 g, 111 mmol). The reaction mixture was stirred at room temperature for 10 h. The solvent was evaporated under vacuum, and water (10 mL) was added, which caused solid desired product to precipitate. This was filtered, washed with water (2×25 mL), and dried to obtain the title compound as a yellow solid (6.3 g), which was used without further purification.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH:15][NH2:16])=[N:4][CH:5]=[CH:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.[C:17](N1C=CN=C1)(N1C=CN=C1)=[O:18]>C1COCC1>[Br:1][C:2]1[C:3]2[N:4]([C:17](=[O:18])[NH:16][N:15]=2)[CH:5]=[CH:6][C:7]=1[C:8]1[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C(=NC=CC1C1=CC=C(C=C1)Cl)NN
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum, and water (10 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
This was filtered
WASH
Type
WASH
Details
washed with water (2×25 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC=1C=2N(C=CC1C1=CC=C(C=C1)Cl)C(NN2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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